N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a cyclopentylmethyl backbone substituted with a 1-hydroxyethyl group on the thiophene ring. Its molecular formula is C₁₇H₂₁NO₃S (molecular weight: 319.4 g/mol) . The compound’s structural complexity arises from the cyclopentane ring fused to the thiophene moiety, which introduces steric constraints and influences its physicochemical properties.
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-12(19)14-4-5-15(22-14)17(7-2-3-8-17)11-18-16(20)13-6-9-21-10-13/h4-6,9-10,12,19H,2-3,7-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJJCXEXUWSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide is a synthetic compound notable for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a thiophene moiety, cyclopentyl group, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 371.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
The biological activity of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide is thought to involve its interaction with specific enzymes or receptors, leading to modulation of various biochemical pathways. Preliminary studies indicate that it may act as an enzyme inhibitor, affecting metabolic processes critical for cell survival and proliferation.
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain thiophene derivatives could inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression .
| Compound Type | Cancer Cell Lines | Mechanism |
|---|---|---|
| Thiophene Derivatives | A549 (lung), MCF7 (breast) | Induction of apoptosis, PI3K inhibition |
2. Enzyme Inhibition
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide may also function as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers where these enzymes are overactive .
3. Antioxidant Properties
Compounds related to this structure have demonstrated antioxidant capabilities, which are essential for protecting cells from oxidative stress. The ability to scavenge free radicals can prevent cellular damage and contribute to overall health .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide on human cancer cell lines using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting strong antitumor potential.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific metabolic enzymes. The findings revealed that it effectively inhibited enzyme activity at micromolar concentrations, which could lead to therapeutic applications in conditions characterized by enzyme overactivity.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry :
- Antimicrobial Activity :
-
Anticancer Potential :
- Compounds similar to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that certain thiophene derivatives can trigger mitochondrial dysfunction leading to cancer cell death .
Case Study 1: Antimicrobial Efficacy
In vitro tests of thiophene derivatives revealed enhanced antifungal activity against Candida albicans. Structural modifications were linked to increased efficacy in reducing adherence and biofilm formation, indicating the importance of chemical structure in optimizing antimicrobial properties .
Case Study 2: Anticancer Activity
A study involving a structurally related compound demonstrated significant inhibition of cell proliferation in human liver cancer cells through apoptosis induction. This suggests that N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide could exhibit similar anticancer effects .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Backbone Flexibility : The cyclopentylmethyl group is conserved across analogs, but substituents on the thiophene ring (e.g., hydroxyethyl, chloro) or the carboxamide chain (e.g., trifluoromethylphenyl, furan) significantly alter molecular weight and hydrophobicity .
Ring Substitution : Replacing thiophene-3-carboxamide with furan-3-carboxamide reduces sulfur content, which may affect redox properties or metabolic stability .
Antiviral Activity (SARS-CoV-2 PLpro Inhibition):
Compounds in , such as (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide (35), exhibit nanomolar inhibitory activity against SARS-CoV-2 PLpro due to their azetidine-amino and carboxamide motifs . However, the absence of an azetidine group may limit potency compared to derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclopentane ring formation, thiophene functionalization, and carboxamide coupling. Key steps include:
- Cyclopentane-thiophene linkage : Suzuki-Miyaura coupling for aryl-cyclopentyl bond formation (optimized using Pd catalysts in THF/water at 80°C) .
- Hydroxyethyl group introduction : Controlled reduction of ketone intermediates (e.g., NaBH4 in ethanol) to avoid over-reduction .
- Carboxamide coupling : Use of EDC/HOBt in DMF for amide bond formation (yields >75%) .
- Optimization : Reaction monitoring via TLC/HPLC and temperature control (e.g., cryogenic conditions for sensitive intermediates) improves purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Analytical techniques :
| Technique | Purpose | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm regiochemistry of thiophene and cyclopentane | δ 7.45 ppm (thiophene H), δ 2.1–2.8 ppm (cyclopentane CH2) . |
| HRMS | Verify molecular formula (C17H21NO3S) | Observed [M+H]+: 320.1284 (calc. 320.1287) . |
| X-ray crystallography | Resolve stereochemistry (e.g., cyclopentane conformation) | Dihedral angles between thiophene and cyclopentane: 8.5–13.5° . |
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxamide derivatives?
- Case study : Conflicting antimicrobial IC50 values (e.g., 2–50 µM in similar compounds ).
- Approach :
- Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions .
- Structural analogs : Compare derivatives with systematic modifications (e.g., hydroxyethyl vs. methoxy groups) to isolate SAR trends .
- Mechanistic studies : Evaluate membrane permeability (via logP measurements) and target binding (SPR or ITC) to explain potency variations .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular docking : Screen against kinases (e.g., EGFR) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- ADMET prediction : Optimize logP (2–3) and PSA (<90 Ų) to balance bioavailability and blood-brain barrier penetration .
Q. What experimental designs are critical for evaluating the compound’s anti-inflammatory mechanism?
- In vitro models :
- NF-κB inhibition : LPS-stimulated RAW 264.7 macrophages; measure IL-6/TNF-α via ELISA (IC50 < 10 µM indicates potency) .
- COX-2 selectivity : Compare inhibition of COX-2 vs. COX-1 using fluorescence assays (SI > 10 for therapeutic relevance) .
- In vivo validation : Murine carrageenan-induced paw edema model; dose range 10–50 mg/kg (oral) with celecoxib as control .
Q. How can researchers address low aqueous solubility during formulation studies?
- Strategies :
- Prodrug synthesis : Introduce phosphate esters at the hydroxyethyl group (improves solubility by 5-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .
- Co-solvent systems : Use PEG 400/water (70:30 v/v) to achieve >2 mg/mL solubility without precipitation .
Data Contradiction Analysis
Q. Why do similar thiophene-carboxamides exhibit divergent cytotoxicity profiles?
- Key factors :
- Substituent effects : Hydroxyethyl groups enhance apoptosis (e.g., caspase-3 activation in HeLa cells) vs. methoxy groups promoting cell cycle arrest .
- Metabolic stability : Cytochrome P450-mediated oxidation of cyclopentane rings reduces efficacy in hepatic microsome assays .
- Resolution : Cross-test derivatives in parallel assays (e.g., NCI-60 panel) and correlate results with structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
